molecular formula C21H27BrClNO B1525272 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-30-2

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1525272
CAS RN: 1220035-30-2
M. Wt: 424.8 g/mol
InChI Key: WRYXAJRIDYNGKM-UHFFFAOYSA-N
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Description

The compound “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride” has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . The IUPAC name for this compound is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a linear formula of C22H30ClNO . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Novel Therapeutics

This compound serves as a precursor in the synthesis of novel therapeutic agents. Its structure is amenable to modifications that can lead to the development of new drugs with potential activity against various diseases. The bromine atom in particular offers a site for further chemical reactions, such as cross-coupling, which is a valuable reaction in drug discovery .

Pharmacology: Study of Bioactive Molecules

In pharmacology, researchers can use this compound to study the interaction between bioactive molecules and their targets. The piperidine moiety is a common feature in many pharmacologically active compounds, and its presence in this molecule makes it a candidate for the development of receptor agonists or antagonists .

Material Science: Organic Electronic Components

The phenyl and piperidine groups could potentially be used in the design of organic electronic components. These structures can contribute to the conductivity and stability of organic semiconductors, which are crucial for the development of flexible electronic devices .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures. Its distinct retention time and spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Biology: Probe Synthesis

Chemical biologists can utilize this compound to synthesize probes for studying biological systems. The molecule’s modifiable structure allows for the attachment of fluorescent or radioactive labels, which can be used to track biological processes in real-time .

Neurochemistry: Research on Neurotransmitter Pathways

The piperidine ring is structurally similar to the cyclic structures found in many neurotransmitters. This similarity can be exploited to study neurotransmitter pathways and the effects of various substances on nerve signal transmission .

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided . Always handle with appropriate safety measures.

properties

IUPAC Name

3-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXAJRIDYNGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

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